Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a pale yellow to colorless oil that is primarily used in laboratory research . This compound is known for its unique structure, which includes a fluoro and hydroxy group attached to a phenyl ring, making it a valuable building block in organic synthesis .
Preparation Methods
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with altered functional groups .
Scientific Research Applications
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for target proteins or enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the fluoro group, which can result in different chemical reactivity and biological activity.
Ethyl 3-(4-hydroxyphenyl)propanoate: The position of the hydroxy group is different, which can affect the compound’s properties and applications.
Ethyl cinnamate: Contains a phenylpropanoate structure but with different substituents, leading to varied uses and effects.
The uniqueness of this compound lies in its specific combination of fluoro and hydroxy groups, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFSWWLZLUAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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